molecular formula C19H19ClN4O2 B11473308 ethyl [4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]carbamate

ethyl [4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]carbamate

Cat. No.: B11473308
M. Wt: 370.8 g/mol
InChI Key: TVORKFHLCLSDTG-UHFFFAOYSA-N
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Description

Ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted dihydropyrazino-benzimidazole core and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The phenyl group is then introduced via a coupling reaction, followed by the attachment of the ethyl carbamate group through carbamation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate involves its interaction with specific molecular targets. The chloro-substituted dihydropyrazino-benzimidazole core is believed to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid derivatives
  • Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate

Uniqueness

Ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)phenyl]carbamate

InChI

InChI=1S/C19H19ClN4O2/c1-2-26-19(25)21-13-6-8-14(9-7-13)23-10-11-24-17(12-23)22-16-5-3-4-15(20)18(16)24/h3-9H,2,10-12H2,1H3,(H,21,25)

InChI Key

TVORKFHLCLSDTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2

Origin of Product

United States

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